N,N-dimethyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide
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Overview
Description
N,N-dimethyl-N’-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide is a complex organic compound with a molecular formula of C15H18N6. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities, including antiparasitic, antifungal, antimicrobial, and antiproliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide typically involves the reaction of 1-phenylpyrazolo[3,4-d]pyrimidine with N,N-dimethylmethanimidamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic anhydride and pyridine . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green synthesis methods, which minimize the use of hazardous reagents and solvents, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
N,N-dimethyl-N’-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide involves its interaction with specific molecular targets, such as protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs). By binding to the active sites of these enzymes, the compound inhibits their catalytic activity, leading to the disruption of cellular processes such as growth, differentiation, and apoptosis . This inhibition is particularly significant in cancer cells, where overactive PTKs and CDKs contribute to uncontrolled proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities, such as enzyme inhibition and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target similar molecular pathways and have shown promising results in cancer research.
Uniqueness
N,N-dimethyl-N’-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain enzymes. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N,N-dimethyl-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-19(2)10-17-13-12-8-18-20(14(12)16-9-15-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTUSZZJMHEFRW-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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